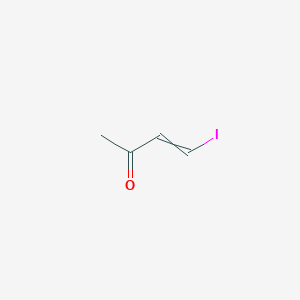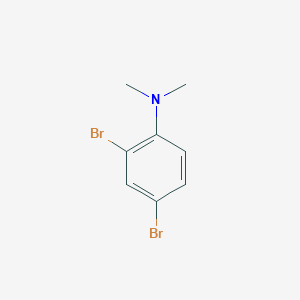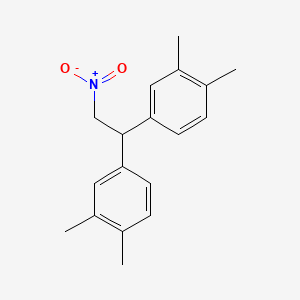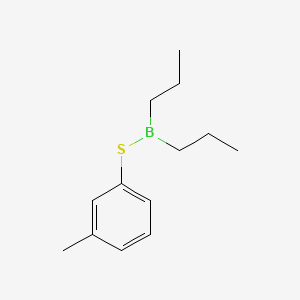
4-Iodobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodobut-3-en-2-one is an organic compound with the molecular formula C4H5IO It is a halogenated ketone, characterized by the presence of an iodine atom attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Iodobut-3-en-2-one can be synthesized through several methods. One common approach involves the iodination of butenone derivatives. For instance, the iodination of 3-buten-2-one using iodine and a suitable oxidizing agent can yield this compound . Another method involves the use of electrophilic iodination, where elemental iodine or iodides are used in combination with oxidants to introduce the iodine atom into the organic molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted butenone derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Substituted butenones.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
4-Iodobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-iodobut-3-en-2-one involves its reactivity as an electrophile. The iodine atom, being highly electronegative, makes the carbon adjacent to it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate to form more complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodobut-3-en-2-one
- 4-Chlorobut-3-en-2-one
- 4-Bromobut-3-en-2-one
Uniqueness
4-Iodobut-3-en-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The larger atomic radius and higher electronegativity of iodine make it a more reactive electrophile, allowing for a broader range of chemical transformations.
Propriétés
Numéro CAS |
63242-85-3 |
|---|---|
Formule moléculaire |
C4H5IO |
Poids moléculaire |
195.99 g/mol |
Nom IUPAC |
4-iodobut-3-en-2-one |
InChI |
InChI=1S/C4H5IO/c1-4(6)2-3-5/h2-3H,1H3 |
Clé InChI |
VZMWCHSYSTYOGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)







![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)
